molecular formula C6H7N3S B157638 6-Aminopyridine-3-carbothioamide CAS No. 53268-33-0

6-Aminopyridine-3-carbothioamide

Cat. No. B157638
CAS RN: 53268-33-0
M. Wt: 153.21 g/mol
InChI Key: LCKBJNNMWMUYAB-UHFFFAOYSA-N
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Description

6-Aminopyridine-3-carbothioamide is a chemical compound with the molecular formula C6H7N3S . It is used in the field of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Molecular Structure Analysis

The molecular weight of 6-Aminopyridine-3-carbothioamide is 153.21 g/mol . The compound has a topological polar surface area of 97 Ų and a complexity of 137 . The InChIKey for this compound is LCKBJNNMWMUYAB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Aminopyridine-3-carbothioamide has two hydrogen bond donors and three hydrogen bond acceptors. It has one rotatable bond . The exact mass and monoisotopic mass of the compound are 153.03606841 g/mol .

Scientific Research Applications

Pharmacological Evaluation

6-Aminopyridine-3-carbothioamide derivatives have been studied for their potential ameliorative effects on cognitive deterioration. This includes the design and synthesis of these compounds for pharmacological evaluation, particularly in the context of neurodegenerative diseases .

Synthesis and Chemical Development

These compounds are part of ongoing research in the development of fluorinated organic chemicals, which are crucial in various industries, including crop protection. The incorporation of fluorine atoms into organic compounds often results in enhanced chemical properties and biological activity .

Coordination Chemistry

Aminopyridine derivatives, including 6-Aminopyridine-3-carbothioamide, are explored for their ability to act as coordination sites with metals. This has implications for the development of new metal complexes with potential applications in catalysis, material science, and medicine .

Biological Activity

The biological activities of these compounds are a significant area of research. Studies focus on understanding the interaction between aminopyridine derivatives and biological systems, which could lead to the development of new therapeutic agents .

Crop Protection

The role of fluorinated compounds like 6-Aminopyridine-3-carbothioamide in crop protection is being investigated. These studies aim to develop more effective pesticides that can contribute to sustainable agriculture practices .

properties

IUPAC Name

6-aminopyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKBJNNMWMUYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398039
Record name 6-aminopyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53268-33-0
Record name 53268-33-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-aminopyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINOPYRIDINE-3-THIOAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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